

A Technical Guide to Fmoc-PEG5-alcohol: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-PEG5-alcohol*

Cat. No.: *B13472883*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-PEG5-alcohol**, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and comprehensive experimental protocols for its use.

Core Properties of Fmoc-PEG5-alcohol

Fmoc-PEG5-alcohol is a polyethylene glycol (PEG) linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a hydroxyl group at the other. The PEG chain, consisting of five ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule.

Table 1: Chemical and Physical Properties of **Fmoc-PEG5-alcohol**

Property	Value	Source
CAS Number	2496687-06-8	BroadPharm
Molecular Formula	C ₂₅ H ₃₃ NO ₇	BroadPharm
Molecular Weight	459.5 g/mol	BroadPharm
Purity	Typically ≥95%	AxisPharm
Appearance	White to off-white solid or oil	-
Solubility	Soluble in DMSO, DMF, DCM	BroadPharm
Storage	-20°C	BroadPharm

Supplier Information

Fmoc-PEG5-alcohol is commercially available from several reputable suppliers of research chemicals and reagents. Pricing and availability can be obtained directly from the suppliers.

Table 2: Key Suppliers of **Fmoc-PEG5-alcohol**

Supplier	Product Number
BroadPharm	BP-24511
MedchemExpress	HY-W800656
AxisPharm	AP13895

Experimental Protocols

The utility of **Fmoc-PEG5-alcohol** lies in the orthogonal reactivity of its two functional groups. The Fmoc group can be selectively removed under basic conditions to liberate a primary amine, while the hydroxyl group can be activated for conjugation to various functionalities.

Fmoc Deprotection Protocol

The Fmoc protecting group is base-labile and is commonly removed using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Materials:

- **Fmoc-PEG5-alcohol**
- 20% (v/v) Piperidine in DMF
- N,N-Dimethylformamide (DMF)
- Diethyl ether (cold)
- Round bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolve **Fmoc-PEG5-alcohol** in a minimal amount of DMF in a round bottom flask.
- Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of **Fmoc-PEG5-alcohol**.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the piperidine and DMF.
- Precipitate the resulting amino-PEG5-alcohol by adding the concentrated residue to cold diethyl ether.
- Collect the precipitate by filtration and wash with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

- Dry the product under vacuum. The resulting amino-PEG5-alcohol can be used in the next step without further purification.

[Click to download full resolution via product page](#)

Fmoc Deprotection Workflow

Activation of the Hydroxyl Group and Conjugation to a Primary Amine

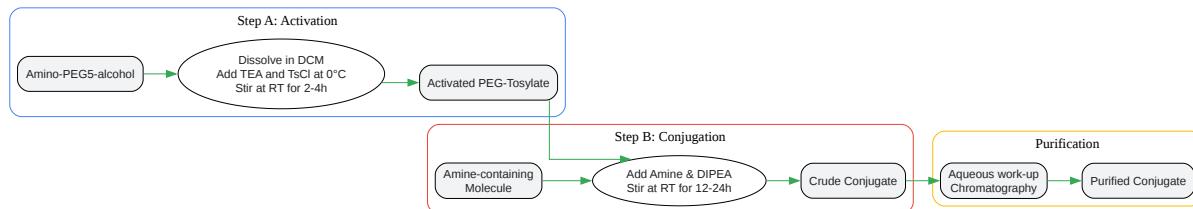
The terminal hydroxyl group of the resulting amino-PEG5-alcohol can be activated to facilitate conjugation to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug). A common method is to convert the alcohol to a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution.

Materials:

- Amino-PEG5-alcohol (from the previous step)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
- Amine-containing molecule
- Magnetic stirrer and stir bar
- Ice bath

- Argon or Nitrogen gas supply

Procedure:


Step A: Activation of the Hydroxyl Group

- Dissolve the amino-PEG5-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (TEA) or pyridine to the solution (typically 1.5-2 equivalents relative to the alcohol).
- Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (typically 1.2-1.5 equivalents) to the reaction mixture.
- Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
- Monitor the reaction by TLC. Once the starting material is consumed, the activated PEG-tosylate or PEG-mesylate is ready for the next step. The crude reaction mixture can often be used directly.

Step B: Conjugation to a Primary Amine

- To the crude reaction mixture containing the activated PEG, add the primary amine-containing molecule (typically 1-1.2 equivalents).
- Add an additional 1-2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid generated during the reaction.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the progress of the conjugation reaction by an appropriate method (e.g., LC-MS or HPLC).

- Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final conjugate using an appropriate chromatographic method, such as silica gel chromatography or size-exclusion chromatography.

[Click to download full resolution via product page](#)

Hydroxyl Activation and Amine Conjugation Workflow

Applications in Research and Drug Development

The unique properties of **Fmoc-PEG5-alcohol** make it a valuable tool in various scientific disciplines:

- Peptide Synthesis: It can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a PEG spacer, which can improve the solubility and pharmacokinetic properties of the final peptide.

- **Drug Delivery:** The PEG linker can be used to attach therapeutic agents to targeting ligands (e.g., antibodies, peptides) or nanoparticles, creating drug delivery systems with enhanced stability and targeting capabilities.
- **PROTACs and Molecular Glues:** In the field of targeted protein degradation, this linker can be used to connect a target-binding ligand to an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
- **Bioconjugation:** The deprotected amine or the activated hydroxyl group can be used to conjugate a wide range of molecules, including fluorescent dyes, biotin, or other reporter molecules, for use in diagnostic assays and imaging applications. For instance, a similar PEGylated linker has been used in the development of photocleavable linkers for multiplex protein imaging.

This technical guide provides a foundational understanding and practical protocols for the effective utilization of **Fmoc-PEG5-alcohol** in research and development. For specific applications, optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for safe handling and disposal procedures.

- To cite this document: BenchChem. [A Technical Guide to Fmoc-PEG5-alcohol: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13472883#fmoc-peg5-alcohol-cas-number-and-supplier-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com